

Isopentedrone: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopentedrone*

Cat. No.: B1652364

[Get Quote](#)

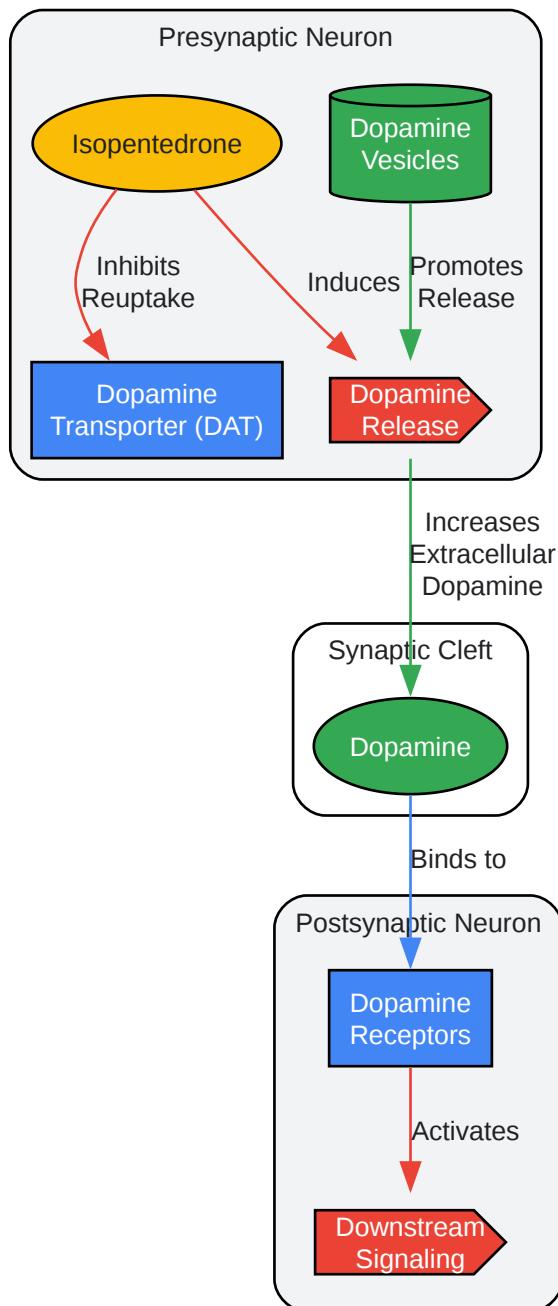
IUPAC Name: 1-(methylamino)-1-phenylpentan-2-one[1]

CAS Number: 1429402-11-8[1]

This technical guide provides a comprehensive overview of **Isopentedrone**, a synthetic cathinone, for researchers, scientists, and drug development professionals. The document outlines its chemical identity, physicochemical properties, and presumed biological interactions based on available data and research on analogous compounds.

Chemical and Physical Data

Isopentedrone is a structural isomer of the more well-known synthetic cathinone, pentedrone. In **Isopentedrone**, the alpha-propyl and beta-keto groups of pentedrone are transposed.[2] It has been identified as a byproduct in the synthesis of pentedrone and has been detected in seized designer drug powders.[2] The physiological and toxicological properties of **Isopentedrone** have not been extensively characterized.[2]

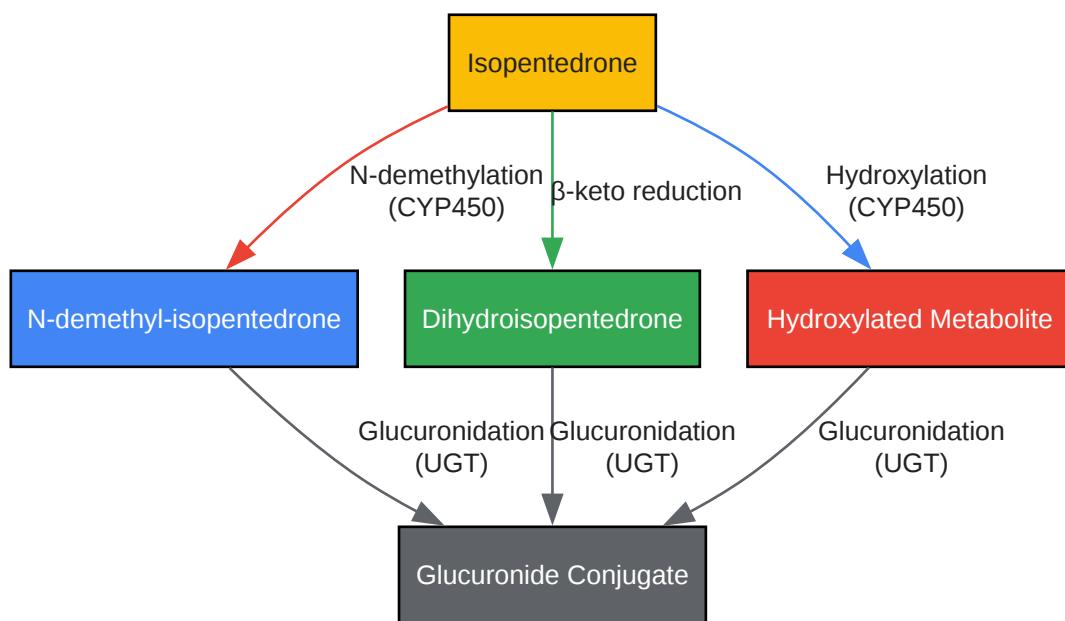

Table 1: Physicochemical Properties of **Isopentedrone** and its Hydrochloride Salt

Property	Value	Source
Isopentedrone (Base)		
IUPAC Name	1-(methylamino)-1-phenylpentan-2-one	[1]
CAS Number	1429402-11-8	[1]
Molecular Formula	C ₁₂ H ₁₇ NO	[1]
Molecular Weight	191.27 g/mol	[1]
Isopentedrone Hydrochloride		
Formal Name	1-(methylamino)-1-phenyl-2-pentanone, monohydrochloride	[2]
CAS Number	1429402-13-0	[2]
Molecular Formula	C ₁₂ H ₁₇ NO • HCl	[2]
Formula Weight	227.7 g/mol	[2]
Purity	≥98%	[2]
Formulation	A crystalline solid	[2]
Solubility (Hydrochloride Salt)		
DMF	15 mg/ml	[2]
DMSO	15 mg/ml	[2]
Ethanol	20 mg/ml	[2]
PBS (pH 7.2)	10 mg/ml	[2]

Presumed Mechanism of Action

While specific studies on the mechanism of action of **Isopentedrone** are limited, the effects of synthetic cathinones are generally attributed to their interaction with monoamine transporters. It is hypothesized that **Isopentedrone**, like its parent compounds, acts as a releasing agent and/or reuptake inhibitor of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This

action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The addictive properties of related compounds like pentedrone are believed to be linked to their effects on the dopaminergic system.[3]



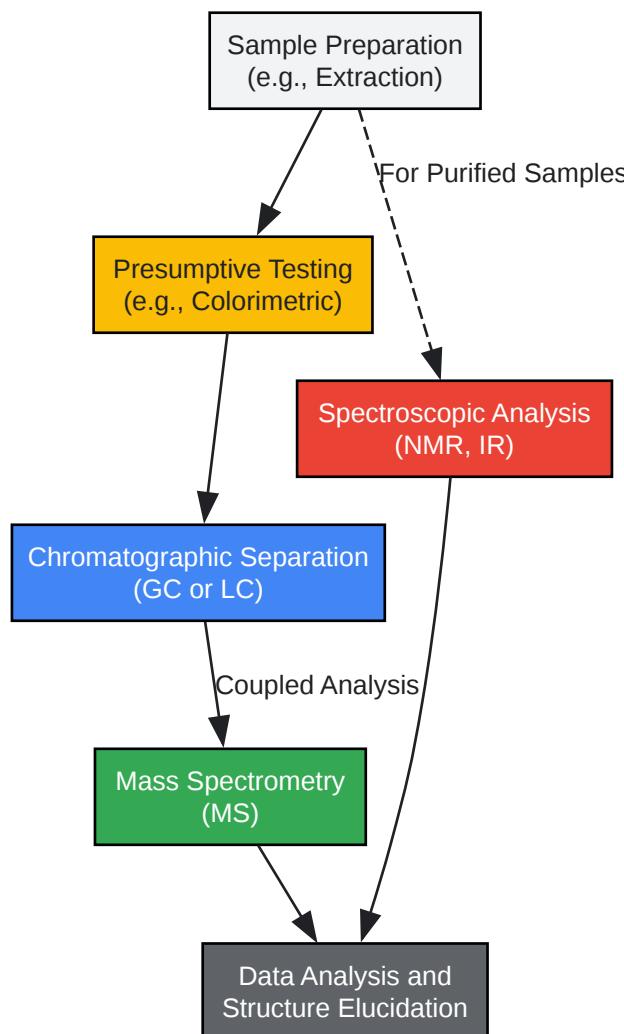
[Click to download full resolution via product page](#)

Caption: Presumed mechanism of action of **Isopentedrone** on dopaminergic neurons.

Anticipated Metabolic Pathways

The metabolism of **Isopentedrone** has not been explicitly studied. However, based on the known metabolic fate of pentedrone and other synthetic cathinones, several metabolic pathways can be anticipated. These primarily involve modifications to the alkyl side chain and the beta-keto group. Key metabolic reactions are likely to include N-demethylation and β -ketone reduction.^[4] For other cathinones, hydroxylation and dealkylation are also common metabolic routes.^[5]

[Click to download full resolution via product page](#)


Caption: Anticipated metabolic pathways of **Isopentedrone**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Isopentedrone** are not widely published. However, general methods for the analysis of synthetic cathinones are applicable.

General Analytical Workflow

The identification and quantification of **Isopentedrone** in seized materials or biological samples would typically follow a multi-step analytical workflow.

[Click to download full resolution via product page](#)

Caption: General analytical workflow for the identification of **Isopentedrone**.

Recommended Analytical Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): A primary tool for the separation and identification of volatile compounds like synthetic cathinones. Derivatization may be necessary to improve chromatographic performance.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of thermolabile compounds and for the identification of metabolites in biological matrices. High-resolution mass spectrometry (e.g., QTOF-MS) can provide accurate mass data for formula determination.[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural elucidation of new psychoactive substances. Both ^1H and ^{13}C NMR, along with two-dimensional techniques (e.g., COSY, HMBC), are used to confirm the connectivity of atoms. [\[7\]](#)[\[8\]](#)
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule and can be used as a confirmatory technique. [\[8\]](#)

Note on Synthesis: The synthesis of cathinone derivatives often involves the α -bromination of a substituted propiophenone followed by reaction with the desired amine. [\[9\]](#) A similar approach could likely be adapted for the synthesis of **Isopentedrone**, starting from 1-phenylpentan-2-one.

Conclusion

Isopentedrone is a synthetic cathinone that is structurally related to pentedrone. While its specific pharmacological and toxicological profiles are not well-documented, its mechanism of action and metabolic fate can be inferred from the broader class of synthetic cathinones. Further research is needed to fully characterize this compound. The analytical methods described provide a framework for the identification and quantification of **Isopentedrone** in various matrices. Researchers should exercise appropriate caution and utilize certified reference materials when conducting studies with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopentedrone | C12H17NO | CID 91710915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic profile of N-ethylhexedrone, N-ethylpentedrone, and 4-chloromethcathinone in urine samples by UHPLC-QTOF-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl- α -EAPP, propylone, N-ethylnorpentylylone, 6-MeO-bk-MDMA, α -PiHP, 4-Cl- α -PHP, and 4-F- α -PHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unodc.org [unodc.org]
- To cite this document: BenchChem. [Isopentedrone: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1652364#isopentedrone-iupac-name-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

